1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that features a combination of pyrrolidine, piperidine, and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with a benzyloxy group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action for 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is not well-characterized. it is likely to interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The specific pathways involved would depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
What sets 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-2-3-11-22(25)23-15-12-20(13-16-23)24-14-7-10-21(24)18-26-17-19-8-5-4-6-9-19/h2,4-6,8-9,20-21H,1,3,7,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYIWQCPCRUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)N2CCCC2COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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